molecular formula C19H24Cl2N2S B565425 Chlorproethazine-d10 Hydrochloride CAS No. 1216730-87-8

Chlorproethazine-d10 Hydrochloride

Cat. No.: B565425
CAS No.: 1216730-87-8
M. Wt: 393.436
InChI Key: XXQMDKCWUYZXOF-MFMGRUKYSA-N
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Description

Chlorproethazine-d10 Hydrochloride is a deuterated form of Chlorproethazine Hydrochloride, which is a phenothiazine derivative. This compound is primarily used in scientific research as a stable isotope-labeled standard. The deuterium atoms in this compound replace hydrogen atoms, making it useful in various analytical applications, including mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorproethazine-d10 Hydrochloride can be synthesized from a diphenylsulfide derivative. The general synthetic route involves the following steps:

    Alkylation: 2-(2-bromo-phenylsulfanyl)-5-chloro-aniline is alkylated with 3-chloro-1-diethylaminopropane to form an intermediate.

    Ring Closure: The intermediate undergoes nucleophilic aromatic displacement to form Chlorproethazine.

    Deuteration: The hydrogen atoms in Chlorproethazine are replaced with deuterium atoms to form Chlorproethazine-d10.

    Hydrochloride Formation: The deuterated compound is then converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in the deuteration step to achieve the desired isotopic labeling.

Chemical Reactions Analysis

Types of Reactions

Chlorproethazine-d10 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound back to its parent phenothiazine derivative.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic ring and the side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Parent phenothiazine derivative.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

Chlorproethazine-d10 Hydrochloride is widely used in scientific research due to its stable isotope labeling. Its applications include:

    Chemistry: Used as a standard in mass spectrometry for the quantification of Chlorproethazine and its metabolites.

    Biology: Employed in metabolic studies to trace the biotransformation of Chlorproethazine in biological systems.

    Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body.

    Industry: Applied in quality control and validation of analytical methods in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of Chlorproethazine-d10 Hydrochloride is similar to that of Chlorproethazine. It acts as a central nervous system depressant by blocking dopamine receptors in the brain. This leads to a reduction in dopamine-mediated neurotransmission, resulting in sedative and tranquilizing effects. The deuterium labeling does not significantly alter the compound’s pharmacological activity but enhances its analytical utility.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with similar tranquilizing effects.

    Promethazine: Used as an antihistamine and sedative.

    Thioridazine: A phenothiazine antipsychotic with similar chemical structure.

Uniqueness

Chlorproethazine-d10 Hydrochloride is unique due to its deuterium labeling, which makes it an invaluable tool in analytical chemistry. The stable isotope labeling allows for precise quantification and tracing in various research applications, setting it apart from its non-deuterated counterparts.

Properties

IUPAC Name

3-(2-chlorophenothiazin-10-yl)-N,N-bis(1,1,2,2,2-pentadeuterioethyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2S.ClH/c1-3-21(4-2)12-7-13-22-16-8-5-6-9-18(16)23-19-11-10-15(20)14-17(19)22;/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3;1H/i1D3,2D3,3D2,4D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQMDKCWUYZXOF-MFMGRUKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)C([2H])([2H])C([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747353
Record name 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-bis[(~2~H_5_)ethyl]propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216730-87-8
Record name 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-bis[(~2~H_5_)ethyl]propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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